molecular formula C7H11IN2O B14648340 3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide CAS No. 54424-36-1

3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide

Cat. No.: B14648340
CAS No.: 54424-36-1
M. Wt: 266.08 g/mol
InChI Key: MXJHKFNHMFNFMD-UHFFFAOYSA-M
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Description

3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide is a heterocyclic compound belonging to the dihydropyrimidinone family. These compounds are known for their significant biological activities and have been widely utilized in pharmaceutical applications . The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydropyrimidinones, including 3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide, can be efficiently achieved through the Biginelli reaction. This is a three-component, one-pot condensation reaction involving an aldehyde, a β-ketoester, and urea under acidic conditions . Various catalysts such as Lewis acids, silica-supported solid acids, and Ziegler–Natta catalysts have been employed to improve the yield and reaction times .

Industrial Production Methods

Industrial production of dihydropyrimidinones often involves solvent-free conditions to enhance the efficiency and reduce environmental impact. For instance, the use of Montmorillonite-KSF as a reusable and heterogeneous catalyst has been reported to provide a green and cost-effective approach .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the dihydropyrimidinone ring to its corresponding oxidized form.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: Substitution reactions, especially nucleophilic substitutions, are common for modifying the functional groups on the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The reactions are often carried out under mild conditions to preserve the integrity of the pyrimidine ring.

Major Products

The major products formed from these reactions include various substituted dihydropyrimidinones, which can exhibit enhanced biological activities .

Scientific Research Applications

3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism by which 3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide exerts its effects involves interaction with various molecular targets and pathways. For instance, it has been found to inhibit the motor activity of the mitotic kinesin Eg5, a protein required for spindle bipolarity during cell division

Properties

CAS No.

54424-36-1

Molecular Formula

C7H11IN2O

Molecular Weight

266.08 g/mol

IUPAC Name

1-ethyl-3-methylpyrimidin-3-ium-2-one;iodide

InChI

InChI=1S/C7H11N2O.HI/c1-3-9-6-4-5-8(2)7(9)10;/h4-6H,3H2,1-2H3;1H/q+1;/p-1

InChI Key

MXJHKFNHMFNFMD-UHFFFAOYSA-M

Canonical SMILES

CCN1C=CC=[N+](C1=O)C.[I-]

Origin of Product

United States

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